molecular formula C18H24N2 B6317989 Cycloheptyl-(4-pyrrol-1-yl-benzyl)-amine CAS No. 179055-38-0

Cycloheptyl-(4-pyrrol-1-yl-benzyl)-amine

Cat. No.: B6317989
CAS No.: 179055-38-0
M. Wt: 268.4 g/mol
InChI Key: SLGXAFYNJHGUTL-UHFFFAOYSA-N
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Description

Cycloheptyl-(4-pyrrol-1-yl-benzyl)-amine is an organic compound that features a cycloheptyl group attached to a benzylamine moiety, which is further substituted with a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cycloheptyl-(4-pyrrol-1-yl-benzyl)-amine typically involves the following steps:

    Formation of the Benzylamine Intermediate: The initial step involves the synthesis of the benzylamine intermediate. This can be achieved by reacting benzyl chloride with ammonia or an amine under basic conditions.

    Introduction of the Pyrrole Ring: The benzylamine intermediate is then reacted with pyrrole in the presence of a suitable catalyst, such as palladium on carbon, to introduce the pyrrole ring.

    Cycloheptyl Group Addition: Finally, the cycloheptyl group is introduced through a nucleophilic substitution reaction, where the benzylamine-pyrrole intermediate is reacted with cycloheptyl bromide or a similar cycloheptyl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Cycloheptyl-(4-pyrrol-1-yl-benzyl)-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation using palladium on carbon.

    Substitution: Alkyl halides, acyl halides, and sulfonyl chlorides under basic or acidic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives such as cycloheptyl-(4-pyrrol-1-yl-benzyl)-ketone.

    Reduction: Reduced derivatives such as this compound hydrochloride.

    Substitution: Substituted derivatives such as cycloheptyl-(4-pyrrol-1-yl-benzyl)-sulfonamide.

Scientific Research Applications

Cycloheptyl-(4-pyrrol-1-yl-benzyl)-amine has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Cycloheptyl-(4-pyrrol-1-yl-benzyl)-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Cycloheptyl-(4-pyrrol-1-yl-phenyl)-amine: Similar structure but with a phenyl group instead of a benzyl group.

    Cycloheptyl-(4-pyrrol-1-yl-benzyl)-ketone: Similar structure but with a ketone group instead of an amine group.

    Cycloheptyl-(4-pyrrol-1-yl-benzyl)-sulfonamide: Similar structure but with a sulfonamide group instead of an amine group.

Uniqueness

Cycloheptyl-(4-pyrrol-1-yl-benzyl)-amine is unique due to its specific combination of a cycloheptyl group, a benzylamine moiety, and a pyrrole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

N-[(4-pyrrol-1-ylphenyl)methyl]cycloheptanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2/c1-2-4-8-17(7-3-1)19-15-16-9-11-18(12-10-16)20-13-5-6-14-20/h5-6,9-14,17,19H,1-4,7-8,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLGXAFYNJHGUTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NCC2=CC=C(C=C2)N3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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